5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the target compound . Another approach involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 under supercritical carbon dioxide conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of supercritical carbon dioxide as a solvent in the presence of a catalyst like ZnCl2 can also be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antifungal, and antiviral agent.
Agriculture: Used as a fungicide due to its ability to inhibit mitochondrial respiratory chain in target pathogens.
Biology: Investigated for its role in cardiovascular vasodilation and antihypertensive effects.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Mitochondrial Respiratory Chain:
Cardiovascular System: Acts as a coronary vasodilator and antihypertensive agent by interacting with specific receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-ethylamino-s-triazolo[1,5-a]pyrimidine
- 5-Ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Uniqueness
5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to act as a potent inhibitor of the mitochondrial respiratory chain and its diverse applications in medicinal chemistry and agriculture set it apart from other similar compounds .
Properties
CAS No. |
922736-84-3 |
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Molecular Formula |
C15H17N5 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
5-ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H17N5/c1-3-10-5-7-11(8-6-10)13-12(4-2)19-15-17-9-18-20(15)14(13)16/h5-9H,3-4,16H2,1-2H3 |
InChI Key |
RQMFSGOXNJJFMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2CC)N |
Origin of Product |
United States |
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